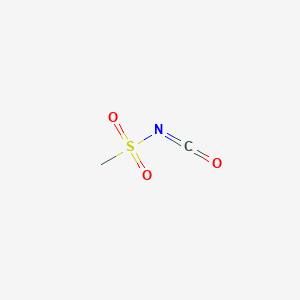
甲磺酰异氰酸酯
描述
Methanesulfonyl isocyanate is a compound with the molecular formula C2H3NO3S . It is also known by other names such as N-(oxomethylidene)methanesulfonamide and methylsulfonyl isocyanate . The molecular weight of Methanesulfonyl isocyanate is 121.12 g/mol .
Synthesis Analysis
The synthesis of Methanesulfonyl isocyanate involves several steps. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the direct conversion of methane to methanesulfonic acid through a cationic chain reaction mechanism .Molecular Structure Analysis
The molecular structure of Methanesulfonyl isocyanate consists of seven heavy atoms . The InChI code for Methanesulfonyl isocyanate is InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 . The canonical SMILES for Methanesulfonyl isocyanate is CS(=O)(=O)N=C=O .Chemical Reactions Analysis
Methanesulfonyl isocyanate can undergo various chemical reactions. For instance, it can react with metal halides in ambient aerosols to form methanesulfonate salts . It can also undergo oxidation with hydrogen peroxide to yield strongly oxidizing lixiviants that can leach copper from chalcopyrite or dissolve metallic silver .Physical And Chemical Properties Analysis
Methanesulfonyl isocyanate has a molecular weight of 121.12 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 4 . The exact mass of Methanesulfonyl isocyanate is 120.98336413 g/mol .科学研究应用
Methanesulfonic Acid (MSA) Production
- Application : MSI can be used to produce methanesulfonic acid (MSA) from only two reactants: methane and sulfur trioxide. This process achieves >99% selectivity and yield of MSA. MSA finds applications in the pharmaceutical, electroplating, and other industries .
Polyurethane (PU) Production
- Application : MSI serves as a precursor in PU synthesis, along with polyols. The PU materials market has been estimated at USD 18 billion in 2020, with continued growth .
Catalyzed Reactions with Water
- Application : Understanding the reaction across the isocyanate C=O bond is essential. Although often overlooked, this reaction can impact MSI’s behavior .
安全和危害
Isocyanates, including Methanesulfonyl isocyanate, are powerful irritants to the mucous membranes of the eyes and gastrointestinal and respiratory tracts . Direct skin contact can also cause marked inflammation . Isocyanates can also sensitize workers, making them subject to severe asthma attacks if they are exposed again .
未来方向
The future directions for Methanesulfonyl isocyanate involve the development of green PUs with properties and performance comparable to fossil-based ones . The global production of MSA is expected to increase rapidly in the near future thanks to both the industrialization of a new sustainable synthesis process and its many applications .
作用机制
Target of Action
Methanesulfonyl isocyanate (MSI) is a versatile compound that interacts with a variety of biological targets. Its primary targets include hydrogen-acidic compounds such as alcohols, phenols, and amines . These compounds play crucial roles in various biochemical processes, serving as building blocks for larger molecules and participating in key reactions.
Mode of Action
The interaction of MSI with its targets can proceed via three fundamental mechanisms, depending on the acidity and nucleophilicity of the particular hydrogen-acidic compound and the basicity of the catalyst .
- Mechanism I : Acidic, less nucleophilic compounds, such as phenols and acidic alcohols, are transformed by the base catalyst into the anionic form, which is then added to the isocyanate .
- Mechanism II : Compounds of moderate acidity, like common alcohols, may react in a concerted single-step reaction, where proton transfer to the base and nucleophilic addition to isocyanate occur simultaneously .
- Mechanism III : Less acidic, stronger nucleophilic compounds, such as aromatic amines, are added directly to the isocyanate followed by base-catalysed proton transfer in the resulting adduct .
Biochemical Pathways
The reaction of MSI with its targets affects various biochemical pathways. For instance, the base-catalysed addition of hydrogen-acidic compounds to isocyanates leads to the formation of carbamates and ureas . These compounds are involved in numerous biological processes, including protein synthesis and metabolic regulation .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The molecular and cellular effects of MSI’s action are largely dependent on the specific targets and the resulting compounds. For instance, the formation of carbamates and ureas can influence protein structure and function, potentially leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of MSI are influenced by various environmental factors. For example, the presence of a base catalyst is crucial for its reaction with hydrogen-acidic compounds . Additionally, the acidity and nucleophilicity of the target compounds can significantly affect the mechanism and rate of the reaction .
属性
IUPAC Name |
N-(oxomethylidene)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3NO3S/c1-7(5,6)3-2-4/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPLTJDZPQZRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60506250 | |
| Record name | Methanesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3611-92-5 | |
| Record name | Methanesulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60506250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methanesulfonyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















![5-[6-(Dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3051737.png)